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Compound of Interest

Compound Name: Indomethacin sodium hydrate

Cat. No.: B1194704 Get Quote

This whitepaper provides an in-depth exploration of the history, synthesis, and mechanism of

action of indomethacin and its sodium hydrate salt. Tailored for researchers, scientists, and

professionals in drug development, this document offers detailed experimental protocols,

quantitative data, and visual diagrams to elucidate the core scientific journey of this significant

nonsteroidal anti-inflammatory drug (NSAID).

Discovery and Development
Indomethacin was first synthesized by Dr. Tsung-Ying Shen and his team at Merck & Co.[1]. It

was patented in 1961 and received approval for medical use in 1963, emerging as a potent

NSAID for reducing fever, pain, stiffness, and swelling associated with inflammation[2]. Its

discovery marked a significant advancement in the therapeutic management of inflammatory

conditions such as rheumatoid arthritis, ankylosing spondylitis, and gout[3]. The core of its

therapeutic action lies in the inhibition of prostaglandin synthesis[1][2].

The development of a salt form, specifically indomethacin sodium trihydrate, was driven by the

need for improved solubility in aqueous media, facilitating the preparation of ophthalmic and

parenteral formulations[4][5]. This crystalline salt is stable and readily dissolved, though it can

rehydrate upon atmospheric exposure[4].
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Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through

the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[2][6][7].

These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which

are key mediators of inflammation, pain, and fever[3][6][7].

COX-1 is constitutively expressed and plays a role in maintaining normal physiological

functions, such as protecting the gastric mucosa and supporting platelet aggregation[6].

COX-2 is typically induced at sites of inflammation[6][7].

By inhibiting both isoforms, indomethacin effectively reduces the production of prostaglandins,

thereby mitigating inflammatory symptoms[6][8]. However, its greater selectivity for COX-1 is

associated with an increased risk of gastric side effects compared to some other NSAIDs[8].

Additional mechanisms contributing to its anti-inflammatory profile include the inhibition of

polymorphonuclear leukocyte motility[2][7].
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Caption: Mechanism of action of Indomethacin.

Physicochemical and Pharmacokinetic Properties
The properties of indomethacin and its sodium trihydrate salt are summarized below. The salt

form exhibits significantly higher water solubility.

Property Indomethacin
Indomethacin
Sodium Trihydrate

Reference

Molecular Formula C₁₉H₁₆ClNO₄ C₁₉H₂₁ClNNaO₇ [2],[9]

Molecular Weight 357.79 g/mol 433.82 g/mol [2],[9]

Appearance Crystalline solid
Pale yellow crystalline

powder
[1]

Melting Point
~155-162 °C

(polymorphic)
Not specified [1]

pKa 4.5 Not applicable [1]

Solubility

Practically insoluble in

water; Soluble in

ethanol, ether,

acetone

Soluble in water,

methanol; Very slightly

soluble in chloroform,

acetone

[1]

Bioavailability ~100% (oral) Not specified [2][3]

Protein Binding 99% Not specified [2]

Half-life
2.6-11.2 hours

(adults)
Not specified [2]

Chemical Synthesis
The synthesis of indomethacin has evolved since its initial discovery, with modern methods

improving efficiency. The preparation of its sodium hydrate salt is a subsequent, distinct

process.
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Traditional Synthesis of Indomethacin (Shen Synthesis)
The classical synthesis of indomethacin is based on the Fischer indole synthesis[10]. The

process involves forming the indole core, followed by acylation and hydrolysis[10][11].
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Caption: Traditional synthesis workflow for Indomethacin.

Experimental Protocol: Traditional Synthesis This protocol is a generalized representation

based on established chemical principles.

Phenylhydrazone Formation: 4-methoxyphenyl hydrazine (1) is reacted with methyl

levulinate under acidic conditions to form the corresponding phenylhydrazone (2)[10].

Fischer Indole Synthesis: The phenylhydrazone (2) is heated, causing it to isomerize to an

enamine. This is followed by a[6][6]-sigmatropic rearrangement and elimination of ammonia

to yield the indole ester, methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (3)[10].

N-Acylation: The indole nitrogen of (3) is acylated using 4-chlorobenzoyl chloride in the

presence of a base like pyridine. Pyridine acts as both a weak base to neutralize the HCl

byproduct and as a nucleophilic catalyst[10]. This step yields the acylated intermediate (4).

Hydrolysis: The methyl ester of compound (4) is hydrolyzed, typically under acidic or basic

conditions, to yield the final carboxylic acid product, indomethacin[10].

Synthesis of Indomethacin Sodium Trihydrate
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The crystalline sodium trihydrate salt is prepared by reacting indomethacin with a sodium base

in a controlled aqueous environment, followed by crystallization[4].
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Caption: Synthesis of Indomethacin Sodium Trihydrate.

Experimental Protocol: Synthesis of Indomethacin Sodium Trihydrate This protocol is adapted

from patent literature[4].

Reaction Setup: In a 5-liter flask under a nitrogen atmosphere, place 1 liter of water and 358

g (1.0 mole) of indomethacin acid (1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolyl acetic

acid). Stir the mixture to form a wet solid.

Cooling: Cool the reaction mixture to 3°-5°C using a wet ice bath.

Base Addition: Over a period of 2.25 hours, add 950 ml of 1N sodium hydroxide solution. It is

critical to maintain the pH of the reaction mixture between 8.2 and 8.5, never exceeding 8.5,

to prevent hydrolysis of the p-chlorobenzoyl group. The temperature should be maintained at

1° to 10°C[4].

Crystallization: Gradually pour the resulting aqueous reaction mixture into acetone over 0.5

to 2.0 hours. The volume ratio of acetone to the total aqueous solution should be between

5:1 and 8:1.

Isolation and Purification: The indomethacin sodium trihydrate will crystallize out of the

acetone/water mixture. Separate the crystals by filtration and purify them by washing.
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Drying (for Anhydrous Salt): To obtain the anhydrous crystalline sodium indomethacin, the

trihydrate can be air-dried at room temperature for 0.25 to 1.0 hour, followed by drying in

vacuo at room temperature for 1 to 12 hours[4].

Quantitative Analysis
Indomethacin's potency as a COX inhibitor is demonstrated by its low IC₅₀ values.

Enzyme Target IC₅₀ Value Reference

COX-1 18 nM [12][13]

COX-2 26 nM [12][13]

Ultraviolet analysis of the crystalline sodium indomethacin material yields the following results

(A% observed in parentheses): 3200 mµ (168), 2625 mµ (393), and 2320 mµ (535)[4]. X-ray

diffraction analysis confirms the highly crystalline nature of the material[4].

Conclusion
From its discovery at Merck to its various synthetic iterations, indomethacin remains a

cornerstone NSAID in clinical practice. The development of its sodium hydrate salt enhanced

its utility by providing a more soluble form suitable for specific pharmaceutical preparations.

The detailed understanding of its synthesis and mechanism of action continues to be of high

importance for medicinal chemists and drug development professionals exploring new anti-

inflammatory agents and novel drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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